S-Methyl-L-cysteinyl-S-methyl-L-cysteine
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Overview
Description
S-Methyl-L-cysteinyl-S-methyl-L-cysteine: is a sulfur-containing amino acid derivative found in various plants, including garlic, cabbage, and onions. This compound is known for its potential health benefits, including antioxidative, neuroprotective, and anti-obesity activities . It is a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can be synthesized through the methylation of L-cysteine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows: [ \text{L-Cysteine} + \text{Methylating Agent} \rightarrow \text{S-Methyl-L-cysteine} ]
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as garlic and cabbage. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl-L-cysteinyl-S-methyl-L-cysteine can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other thiol-based reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is used as a substrate in the study of methionine sulfoxide reductase A (MSRA) and its role in oxidative stress reduction .
Biology: The compound is involved in extracellular D-serine signaling and has potential therapeutic benefits for diseases characterized by NMDA-receptor dysfunction, such as Parkinson’s Disease .
Medicine: It has been studied for its neuroprotective and anti-obesity activities, making it a potential candidate for therapeutic applications .
Industry: this compound is used in the food industry as a flavor enhancer due to its presence in garlic and onions .
Mechanism of Action
S-Methyl-L-cysteinyl-S-methyl-L-cysteine exerts its effects through its role as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). This enzyme reduces methionine sulfoxide residues in proteins back to methionine, thereby protecting cells from oxidative damage . The compound is also involved in extracellular D-serine signaling, which is crucial for NMDA receptor function .
Comparison with Similar Compounds
S-Methyl-L-cysteine: A sulfur-containing amino acid derivative found in plants.
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
Cysteine: A sulfur-containing amino acid that is a precursor to glutathione, an important antioxidant.
Uniqueness: S-Methyl-L-cysteinyl-S-methyl-L-cysteine is unique due to its dual methylation, which enhances its antioxidative and neuroprotective properties compared to its non-methylated counterparts .
Properties
CAS No. |
58910-52-4 |
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Molecular Formula |
C8H16N2O3S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylsulfanylpropanoyl]amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16N2O3S2/c1-14-3-5(9)7(11)10-6(4-15-2)8(12)13/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |
InChI Key |
HYIJUDDDEFWRGR-WDSKDSINSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)N[C@@H](CSC)C(=O)O)N |
Canonical SMILES |
CSCC(C(=O)NC(CSC)C(=O)O)N |
Origin of Product |
United States |
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